molecular formula C16H20N2O3 B2866146 1-Benzyl-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea CAS No. 2319783-05-4

1-Benzyl-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea

Cat. No.: B2866146
CAS No.: 2319783-05-4
M. Wt: 288.347
InChI Key: WTSPPVCCGCKHAW-UHFFFAOYSA-N
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Description

1-Benzyl-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea is a synthetic organic compound characterized by the presence of a benzyl group, a dimethylfuran moiety, and a hydroxyethyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea typically involves the reaction of benzyl isocyanate with 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Catalyst: In some cases, a catalyst such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group or the furan moiety can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

1-Benzyl-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group and the furan moiety may play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-(1-(furan-3-yl)propan-2-yl)urea
  • 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea

Uniqueness

1-Benzyl-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea is unique due to the specific combination of functional groups it possesses. The presence of the dimethylfuran moiety and the hydroxyethyl group may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-benzyl-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-8-14(12(2)21-11)15(19)10-18-16(20)17-9-13-6-4-3-5-7-13/h3-8,15,19H,9-10H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSPPVCCGCKHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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